molecular formula C25H22N6O3S B10869481 N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10869481
M. Wt: 486.5 g/mol
InChI Key: JBKZLCFYPOPQEV-UHFFFAOYSA-N
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Description

“N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a complex organic compound that features a quinazolinone core, a furan ring, a triazole ring, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” typically involves multi-step organic synthesis. The key steps may include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step may involve the use of furan derivatives and coupling reactions.

    Formation of the triazole ring: This can be done using azide-alkyne cycloaddition (click chemistry).

    Attachment of the sulfanylacetamide group: This step may involve thiol-ene reactions or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or sulfanyl group.

    Reduction: Reduction reactions may target the quinazolinone core or triazole ring.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce dihydroquinazolinone compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with unique properties.

Biology and Medicine

    Drug Development:

    Biological Studies: Use as a probe in biochemical assays.

Industry

    Polymer Science: Incorporation into polymers to enhance properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of “N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar core structures but different substituents.

    Triazole-containing compounds: Molecules featuring the triazole ring, used in various applications.

    Sulfanylacetamide derivatives: Compounds with similar functional groups.

Uniqueness

The uniqueness of “N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” lies in its combination of multiple functional groups, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C25H22N6O3S

Molecular Weight

486.5 g/mol

IUPAC Name

N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C25H22N6O3S/c1-2-10-31-23(16-7-4-3-5-8-16)29-30-25(31)35-15-22(33)28-24-26-14-18-19(27-24)12-17(13-20(18)32)21-9-6-11-34-21/h2-9,11,14,17H,1,10,12-13,15H2,(H,26,27,28,33)

InChI Key

JBKZLCFYPOPQEV-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

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